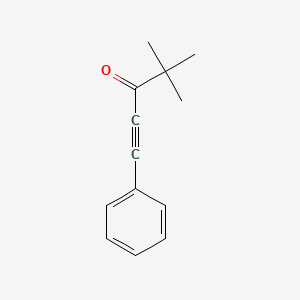

tert-Butyl(phenylacetylenyl)ketone

Description

Properties

CAS No. |

32398-67-7 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4,4-dimethyl-1-phenylpent-1-yn-3-one |

InChI |

InChI=1S/C13H14O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |

InChI Key |

QXGIWMOPVOXYCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Elucidation of Tert Butyl Phenylacetylenyl Ketone

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in tert-butyl(phenylacetylenyl)ketone is activated by the adjacent electron-withdrawing ketone group, making it susceptible to a variety of addition and transformation reactions.

Cycloaddition Reactions

The activated triple bond of alkynyl ketones serves as a competent dienophile or dipolarophile in various cycloaddition reactions, providing access to a wide array of carbocyclic and heterocyclic structures. ontosight.aiorganic-chemistry.org

Diels-Alder Reaction : As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition. The reaction is driven by the formation of more stable σ-bonds and results in a substituted 1,4-cyclohexadiene (B1204751) ring. organic-chemistry.orgquimicaorganica.org The electron-withdrawing nature of the ketone group enhances the dienophilic character of the alkyne, accelerating the reaction. organic-chemistry.orgmasterorganicchemistry.com

1,3-Dipolar Cycloadditions : This class of reactions is a powerful method for constructing five-membered heterocycles. wikipedia.org The alkyne in this compound can react with various 1,3-dipoles. For instance, reaction with an azide (B81097) yields a 1,2,3-triazole, a reaction often referred to as the Huisgen cycloaddition. wikipedia.orgyoutube.com Similarly, cycloaddition with a nitrile oxide produces an isoxazole, while a nitrile imine yields a pyrazole. youtube.com These reactions are concerted and typically form aromatic heterocyclic products. wikipedia.orgyoutube.com

Metal-Catalyzed Annulations : Gold catalysts can facilitate formal [4+2] benzannulation reactions between o-alkynyl(oxo)benzenes and alkynes, yielding naphthyl ketone derivatives. acs.org This process involves the formation of a pyrylium (B1242799) intermediate followed by a Diels-Alder-type reaction. nih.gov

Table 1: Representative Cycloaddition Reactions of Alkynyl Ketones

| Cycloaddition Type | Reactant Partner (Example) | Product Class |

|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | 1,4-Cyclohexadiene |

| 1,3-Dipolar (Huisgen) | Organic Azide | 1,2,3-Triazole |

| 1,3-Dipolar | Nitrile Oxide | Isoxazole |

| 1,3-Dipolar | Nitrile Imine | Pyrazole |

| 1,3-Dipolar | Azomethine Ylide | Pyrrolidine derivatives |

| Au-catalyzed [4+2] | o-Alkynylbenzaldehyde | Naphthyl ketone |

Metal-Catalyzed Transformations of the Triple Bond

Transition metals, particularly gold and palladium, are effective catalysts for a variety of transformations involving the triple bond of alkynyl ketones.

Gold-Catalyzed Reactions : Gold(I) and gold(III) catalysts are known to activate the alkyne toward nucleophilic attack. acs.orgorganic-chemistry.orgnih.gov This can trigger intramolecular carbocyclization of alkynyl ketones to produce highly substituted cyclic enones. acs.org A proposed mechanism involves coordination of the gold catalyst to the alkyne, which facilitates nucleophilic attack by the carbonyl oxygen to form an oxetenium intermediate, followed by ring-opening. acs.org Gold(I) catalysts also promote cascade reactions of 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles to afford highly substituted furans. organic-chemistry.orgnih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are versatile for manipulating alkynyl ketones. They can mediate the carbocyclization of o-alkynyl ketones to synthesize alkylidene indanones through a process involving the formation of a palladium enolate intermediate followed by intramolecular carbopalladation. nih.gov Palladium catalysis is also employed in the synthesis of β-alkynyl ketones through a 1,3-alkynyl migration of specific allylic alcohols. acs.org Furthermore, the well-established Sonogashira cross-coupling reaction can be adapted for the synthesis of alkynyl ketones from acyl chlorides and terminal alkynes using palladium catalysts, often in conjunction with a copper co-catalyst. mdpi.com A three-component coupling involving alkyl iodides, carbon monoxide, and terminal alkynes can also be achieved using a combined palladium/light system to produce alkyl alkynyl ketones. acs.org

Table 2: Metal-Catalyzed Transformations of the Alkyne Moiety

| Metal Catalyst | Reaction Type | Product Type |

|---|---|---|

| AuCl₃ / AgSbF₆ | Intramolecular Carbocyclization | Cyclic Enones acs.org |

| (Ph₃P)AuOTf | Cascade Cyclization/Nucleophilic Addition | Substituted Furans organic-chemistry.org |

| Pd(OAc)₂ | Intramolecular Carbocyclization | Alkylidene Indanones nih.gov |

| Pd(0) complexes | 1,3-Alkynyl Migration | β-Alkynyl Ketones acs.org |

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | Alkynyl Ketones mdpi.com |

| PdCl₂(PPh₃)₂ / Light | Carbonylative Coupling | Alkyl Alkynyl Ketones acs.org |

Radical Addition Reactions to the Acetylenic Unit

The electron-deficient nature of the triple bond in this compound also makes it a target for radical addition reactions. Alkynyl radicals themselves are highly reactive and electrophilic species. acs.org

A general and convenient method for the functionalization of alkynes is the atom transfer radical addition (ATRA) of simple ketones and esters. organic-chemistry.org This metal-free approach allows for the generation of α-keto radicals from a ketone precursor, which then add across the triple bond of an alkyne to yield β,γ-unsaturated ketones. organic-chemistry.org The reaction is typically initiated by a radical initiator like tert-butyl peroxybenzoate (TBPB). organic-chemistry.org

Another strategy involves the radical ring-opening of tertiary cycloalkanols, promoted by reagents like Na₂S₂O₈, followed by alkynylation using alkynyl hypervalent iodide reagents. organic-chemistry.org This tandem process generates a γ-keto radical that ultimately leads to the formation of distal alkynylated ketones. organic-chemistry.orgnih.gov More recently, dual nickel/photoredox catalysis has been used for the deacylative alkynylation of unstrained ketones, where an alkyl radical is generated from the ketone and coupled with an alkynyl bromide. nih.gov

Table 3: Radical Addition and Alkynylation Reactions

| Radical Source | Alkyne Partner | Initiator/Promoter | Product Type |

|---|---|---|---|

| Ketone (α-C-H) | Aliphatic Alkyne | TBPB | β,γ-Unsaturated Ketone organic-chemistry.org |

| Tertiary Cycloalkanol | Alkynyl Hypervalent Iodide | Na₂S₂O₈ | Distal Alkynylated Ketone organic-chemistry.org |

| Unstrained Ketone | Alkynyl Bromide | Ni/Photoredox Catalyst | Alkyl-tethered Alkyne nih.gov |

Reactions Involving the Ketone Functional Group

The carbonyl group in this compound is a key site for reactivity, primarily involving nucleophilic attack at the electrophilic carbon and the formation of enolates at the α-carbon.

Nucleophilic Additions and Carbonyl Condensation Reactions

The carbon-oxygen double bond of the ketone is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This nucleophilic addition is a fundamental reaction of ketones, leading to a tetrahedral alkoxide intermediate that is typically protonated to yield an alcohol. libretexts.org

However, the reactivity of this compound in nucleophilic additions is significantly influenced by steric hindrance from the bulky tert-butyl group adjacent to the carbonyl. masterorganicchemistry.com This steric bulk impedes the approach of nucleophiles, making additions slower compared to less hindered ketones. masterorganicchemistry.com Despite this, strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds can add to the carbonyl to form tertiary alcohols.

Carbonyl condensation reactions, such as the aldol (B89426) reaction, involve the ketone acting as both a nucleophile (via its enolate) and an electrophile. vanderbilt.edu In a mixed aldol condensation, an enolate from one ketone adds to the carbonyl of another aldehyde or ketone. libretexts.org For this compound, it can act as the electrophilic partner when reacted with an enolizable aldehyde or ketone. A relevant variant is the Claisen-Schmidt condensation, where a ketone reacts with a non-enolizable aromatic aldehyde under basic conditions, typically with heating, to form an α,β-unsaturated ketone after dehydration. libretexts.org

Table 4: Nucleophilic Addition to the Ketone Carbonyl

| Nucleophile | Reagent Type | Intermediate | Final Product (after protonation) |

|---|---|---|---|

| Hydride | NaBH₄, LiAlH₄ | Alkoxide | Secondary Alcohol |

| Organometallic | R-MgX, R-Li | Alkoxide | Tertiary Alcohol |

| Cyanide | HCN, NaCN | Cyanohydrin Alkoxide | Cyanohydrin |

| Enolate | Ketone/Aldehyde + Base | β-Hydroxy Carbonyl | Aldol Adduct |

Enolate Chemistry and Alpha-Functionalization Strategies

Ketones possessing α-hydrogens can be deprotonated by a base to form a nucleophilic enolate ion. bham.ac.uk For this compound, deprotonation can only occur at the methylene (B1212753) carbon positioned between the carbonyl and the phenylacetylenyl group, as the tert-butyl group has no α-protons. This inherent regioselectivity simplifies α-functionalization reactions.

The formation of the enolate can be controlled. Using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures in an aprotic solvent leads to the irreversible and quantitative formation of the kinetic enolate. vanderbilt.edubham.ac.uk This pre-formed enolate can then be reacted with various electrophiles to achieve α-functionalization. organicchemistrydata.org

Classical α-functionalization involves the reaction of the enolate with alkyl halides to form new carbon-carbon bonds. organicchemistrydata.org Other electrophiles can also be used, for example, halogenating agents (e.g., Br₂) can introduce a halogen at the α-position. vanderbilt.edu More advanced strategies include umpolung approaches that reverse the typical polarity of the reagents, allowing for reactions with nucleophiles at the α-position. researchgate.net

Table 5: α-Functionalization via Enolate Chemistry

| Base (for enolate formation) | Electrophile | Reaction Type | Product |

|---|---|---|---|

| LDA, THF, -78 °C | Methyl Iodide (CH₃I) | α-Alkylation | α-Methylated Ketone |

| NaOEt, EtOH | Benzaldehyde | Aldol Condensation | α,β-Unsaturated Ketone |

| Br₂, Acetic Acid | Bromine (Br₂) | α-Halogenation | α-Bromo Ketone |

| LDA, THF, -78 °C | Acyl Chloride (RCOCl) | α-Acylation | β-Dicarbonyl Compound |

Oxidation and Reduction Pathways

The oxidation and reduction of ketones are fundamental transformations in organic synthesis. libretexts.orgpearson.com In the case of this compound, the presence of both a ketone and an alkyne functionality provides multiple sites for redox reactions.

Reduction:

The reduction of alkynyl ketones can proceed via several pathways, depending on the reagents and conditions employed. Catalytic hydrogenation is a common method for the reduction of both ketones and alkynes. tiktok.comgoogle.com The use of standard hydrogenation catalysts like platinum or palladium on carbon (Pt/C, Pd/C) with hydrogen gas typically leads to the complete reduction of both the alkyne and the ketone, yielding the corresponding saturated alcohol. tiktok.comlibretexts.org However, selective reduction of one functional group over the other can be achieved.

For instance, the use of a poisoned catalyst, such as Lindlar's catalyst (palladium deactivated with lead acetate (B1210297) and quinoline), allows for the selective hydrogenation of the alkyne to a cis-alkene without reducing the ketone. libretexts.org Conversely, chemoselective reduction of the ketone can be accomplished using specific hydride reagents that are less reactive towards alkynes. Asymmetric reduction of the ketone moiety to a chiral propargylic alcohol is a particularly valuable transformation, as these products are important building blocks in organic synthesis. acs.orgacs.orgnih.gov This can be achieved using chiral hydride reagents or through catalytic asymmetric transfer hydrogenation. acs.orgacs.org For example, ruthenium(II) complexes with chiral ligands like TsDPEN have been shown to effectively catalyze the asymmetric hydrogenation of alkynyl ketones to propargylic alcohols with high enantioselectivity. acs.org

Electrochemical methods also offer a means for the reduction of ketones. rsc.orgcore.ac.uk Paired electrolysis, for example, can be used for the deoxygenative reduction of ketones. rsc.org Additionally, enzyme-catalyzed electrochemical reductions, using alcohol dehydrogenase for instance, can provide highly enantioselective access to the corresponding alcohols. nih.gov

Oxidation:

The oxidation of this compound is less commonly explored. Strong oxidizing agents would likely lead to cleavage of the carbon-carbon triple bond and oxidation of the ketone. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids, is a potential pathway for the oxidation of the ketone functionality. libretexts.org The oxidation of the phenyl group or the tert-butyl group would require harsh conditions and is generally not a synthetically useful transformation. The use of milder oxidizing agents, such as tert-butyl hydroperoxide (TBHP), often in the presence of a metal catalyst, can be employed for more selective oxidations. researchgate.netorganic-chemistry.orgrsc.org

The following table summarizes the expected products from various reduction and oxidation reactions of this compound:

| Reagent/Condition | Expected Major Product(s) |

| H₂, Pt/C or Pd/C | 4,4-dimethyl-1-phenylpentan-3-ol |

| H₂, Lindlar's Catalyst | (Z)-4,4-dimethyl-1-phenylpent-1-en-3-one |

| NaBH₄ | tert-Butyl(phenylacetylenyl)methanol |

| Ru(OTf)(TsDPEN)(η⁶-p-cymene), H₂ | (R)- or (S)-tert-Butyl(phenylacetylenyl)methanol |

| m-CPBA (meta-chloroperoxybenzoic acid) | tert-Butyl phenylpropynoate |

Influence of the tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group exerts a significant influence on the reactivity and selectivity of reactions involving this compound through a combination of steric and electronic effects.

The most prominent effect of the tert-butyl group is steric hindrance. libretexts.org Its large size impedes the approach of nucleophiles and reagents to the adjacent carbonyl carbon. masterorganicchemistry.com This steric bulk can significantly decrease the rates of reactions at the carbonyl group compared to less hindered ketones. cdnsciencepub.comrsc.org

For example, in nucleophilic addition reactions, the trajectory of the incoming nucleophile is hindered by the bulky tert-butyl group. libretexts.org This can lead to a preference for attack from the less hindered face of the molecule in cases where stereoisomers can be formed. In reactions where the transition state is sensitive to steric crowding, such as the SN2 reaction, the presence of a tert-butyl group can dramatically slow down the reaction rate or even prevent the reaction from occurring. masterorganicchemistry.com

The steric hindrance of the tert-butyl group can also influence the regioselectivity of reactions. In elimination reactions, for instance, a bulky base like potassium tert-butoxide tends to favor the formation of the less substituted (Hofmann) alkene product due to the difficulty of accessing the more sterically hindered proton. masterorganicchemistry.com While this specific example doesn't directly apply to this compound itself, the principle of sterically-driven regioselectivity is relevant.

The tert-butyl group plays a crucial role as a "conformational lock" in cyclic systems due to its large size. schoolbag.infolibretexts.org In cyclohexane (B81311) rings, a tert-butyl group strongly prefers to occupy an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.org While this compound is an acyclic molecule, the rotational freedom around the single bonds is still influenced by the steric bulk of the tert-butyl group.

The preferred conformation of the molecule will be one that minimizes steric strain between the tert-butyl group, the phenylacetylenyl group, and the carbonyl oxygen. This conformational preference can influence the stereochemical outcome of reactions. For example, in additions to the carbonyl group, the incoming nucleophile will preferentially attack from the less sterically hindered face, as determined by the molecule's lowest energy conformation. Computational methods can be used to predict the most stable conformations and thus rationalize or predict the stereoselectivity of reactions. sikhcom.net

The tert-butyl group is generally considered to be electron-donating through an inductive effect. stackexchange.com This effect arises from the polarization of the sigma bonds between the carbon atoms of the tert-butyl group and the carbonyl carbon. stackexchange.com This electron-donating nature can slightly increase the electron density at the carbonyl carbon, which might be expected to decrease its electrophilicity and thus its reactivity towards nucleophiles. However, this electronic effect is often overshadowed by the much larger steric effects.

The tert-butyl group can also influence the electronic properties of adjacent pi systems through hyperconjugation. researchgate.net This involves the interaction of the C-H sigma bonds of the tert-butyl group with the pi system of the carbonyl and alkyne. This can lead to subtle changes in the electronic structure and reactivity. nih.gov The insertion of tert-butyl groups can raise the LUMO level of a molecule. nih.govrsc.org

In terms of functional group compatibility, the tert-butyl group is generally robust and unreactive under many reaction conditions, making it a useful bulky protecting group. ontosight.ai The alkyne and ketone functionalities within this compound are the primary sites of reactivity. ontosight.ai

Detailed Mechanistic Investigations (e.g., Transition State Analysis, Intermediate Characterization)

Detailed mechanistic investigations of reactions involving this compound would involve a combination of experimental and computational techniques to elucidate the reaction pathways, identify intermediates, and characterize transition states.

Transition State Analysis: Computational chemistry can be employed to model the transition states of reactions involving this compound. By calculating the energies of various possible transition state structures, the most likely reaction pathway can be identified. For example, in a nucleophilic addition to the carbonyl group, transition state analysis could help to explain the observed stereoselectivity by comparing the energies of the transition states leading to the different stereoisomers. masterorganicchemistry.com

Intermediate Characterization: In many reactions, short-lived intermediates are formed. Spectroscopic techniques such as NMR, IR, and mass spectrometry can be used to detect and characterize these intermediates. For example, in the addition of organometallic reagents to the alkyne, a zwitterionic intermediate might be formed, which could potentially be characterized. nih.gov In reduction reactions, radical intermediates may be involved, and their presence could be confirmed using techniques like electron paramagnetic resonance (EPR) spectroscopy. acs.org

The general mechanism for nucleophilic addition to a ketone involves a two-step process: nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com The presence of the phenylacetylenyl group introduces the possibility of conjugate addition, although addition to the carbonyl is generally favored for strong nucleophiles.

Mechanistic studies on the asymmetric hydrogenation of alkynyl ketones have proposed transition state models where a CH/π attractive interaction between the substrate and the catalyst directs the enantioselection. acs.org Similarly, in the enantioselective addition of alkynes to ketones, the rationale for enantioselectivity is often explained by a model where the ketone binds to a chiral catalyst in a specific orientation, leading to preferential attack from one face. nih.gov

Applications of Tert Butyl Phenylacetylenyl Ketone in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic incorporation of tert-butyl(phenylacetylenyl)ketone into synthetic routes allows for the streamlined construction of complex molecular frameworks. The presence of both an electrophilic ketone and a nucleophilic alkyne within the same molecule, albeit electronically conjugated, provides a versatile handle for a variety of chemical transformations. The steric bulk of the tert-butyl group can play a crucial role in directing the stereochemical outcome of reactions, offering a degree of control that is highly sought after in the synthesis of intricate three-dimensional structures.

The alkyne functionality of this compound is particularly amenable to cycloaddition reactions. For instance, in the presence of suitable reaction partners, it can participate in [3+2] cycloadditions to furnish highly substituted five-membered heterocyclic rings, which are prevalent motifs in numerous biologically active compounds and functional materials. ontosight.ai Furthermore, the ketone group can be selectively transformed through nucleophilic additions, reductions, or Wittig-type reactions to introduce additional complexity and functional diversity. ontosight.ai

A key feature of this compound as a building block is its ability to undergo sequential functionalization. For example, the ketone can be first protected, allowing for selective manipulation of the alkyne. Subsequently, deprotection of the ketone reveals a new reactive site for further elaboration. This orthogonality in reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of target molecules with high levels of architectural complexity.

Precursor to Natural Products and Drug Candidates (Synthetic Strategy Focus)

The structural motifs accessible from this compound are of significant interest in medicinal chemistry and natural product synthesis. The phenylacetylene (B144264) unit is a precursor to various pharmacologically relevant structures, and the ketone functionality provides a convenient entry point for the introduction of diverse substituents.

One synthetic strategy involves the initial transformation of the ketone into a more complex functional group. For example, reduction of the ketone to the corresponding alcohol, followed by etherification or esterification, can introduce linkages to other molecular fragments. The resulting propargyl alcohol derivative can then undergo a variety of transformations, including metal-catalyzed cross-coupling reactions at the alkyne terminus or intramolecular cyclizations to form heterocyclic systems.

The inherent reactivity of the ynone system (a,ß-alkynyl ketone) in this compound makes it a prime candidate for conjugate addition reactions. The addition of various nucleophiles, such as amines, thiols, or carbon nucleophiles, to the ß-position of the alkyne provides a straightforward route to highly functionalized linear and cyclic compounds. This approach has been explored in the synthesis of scaffolds that mimic the core structures of certain natural products and are evaluated for their potential as drug candidates. ontosight.ai

| Reaction Type | Reactant | Product Type | Potential Application |

| Nucleophilic Addition | Grignard Reagents, Organolithiums | Tertiary Alcohols | Chiral Auxiliaries, Intermediates |

| Cycloaddition | Azides, Nitrones | Triazoles, Isoxazoles | Bioisosteres, Heterocyclic Scaffolds |

| Conjugate Addition | Amines, Thiols | ß-Amino/Thio Enones | Pharmacologically Active Scaffolds |

Role in the Development of Novel Organic Materials (Synthesis Focus)

The synthesis of novel organic materials with tailored electronic and photophysical properties is a burgeoning field of research. The unique electronic structure of this compound, featuring a conjugated system encompassing a phenyl ring, an alkyne, and a ketone, makes it an attractive building block for such materials.

A primary application in this area is in the synthesis of conjugated polymers. The phenylacetylene moiety can be polymerized through various metal-catalyzed methods to generate polyphenylacetylene derivatives. The presence of the ketone and tert-butyl groups on the polymer backbone can significantly influence the material's properties. The bulky tert-butyl groups can enhance solubility and processability by preventing close packing of the polymer chains, while the ketone functionality offers a site for post-polymerization modification to fine-tune the electronic or optical characteristics of the material.

Furthermore, this compound can be incorporated as a structural unit in the synthesis of smaller, well-defined organic molecules intended for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The combination of the electron-withdrawing ketone and the electron-donating phenyl group within a rigid acetylenic scaffold can lead to molecules with desirable charge-transport properties and tunable emission wavelengths. The synthetic focus here is on creating extended p-conjugated systems where this compound serves as a key monomer or a modifiable component. ontosight.ai

Exploration in Ligand Design and Catalyst Development (Synthesis Focus)

The development of new ligands is crucial for advancing the field of homogeneous catalysis. The structural features of this compound provide a unique platform for the synthesis of novel ligand architectures. The ketone functionality can be readily converted into a variety of coordinating groups, such as phosphines, amines, or nitrogen-containing heterocycles.

For instance, a synthetic strategy could involve the reaction of the ketone with a primary amine to form an imine, which can then be reduced to a secondary amine. This amine can be further functionalized to introduce other donor atoms, leading to multidentate ligands. The rigid phenylacetylene backbone can serve to pre-organize these donor atoms in a specific geometry, which can have a profound impact on the catalytic activity and selectivity of the resulting metal complexes.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentchemsrc.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of tert-Butyl(phenylacetylenyl)ketone by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by two main signals. A sharp singlet is observed for the nine equivalent protons of the tert-butyl group. The five protons of the phenyl group typically appear as a more complex multiplet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances include those for the carbonyl carbon, the two acetylenic carbons, the carbons of the phenyl ring, and the carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). The distinct chemical shifts of the carbonyl and alkyne carbons are particularly diagnostic.

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.3-7.5 | Multiplet | Phenyl group protons (C₆H₅) |

| ¹H | ~1.3 | Singlet | tert-Butyl group protons (C(CH₃)₃) |

| ¹³C | ~185 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~133 | Singlet | Phenyl carbon (ipso) |

| ¹³C | ~130 | Singlet | Phenyl carbons (ortho, meta, para) |

| ¹³C | ~129 | Singlet | Phenyl carbons (ortho, meta, para) |

| ¹³C | ~93 | Singlet | Acetylenic carbon (C≡C-Ph) |

| ¹³C | ~87 | Singlet | Acetylenic carbon (C≡C-CO) |

| ¹³C | ~45 | Singlet | Quaternary carbon (C(CH₃)₃) |

| ¹³C | ~26 | Singlet | Methyl carbons (C(CH₃)₃) |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS) for Molecular Confirmationchemsrc.comdocbrown.info

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns under ionization. The electron ionization (EI) mass spectrum typically shows a distinct molecular ion (M⁺) peak, which confirms the compound's molecular mass. Common fragmentation pathways involve the cleavage of the bond between the carbonyl group and the tert-butyl group, leading to the formation of a stable tert-butyl cation and a phenylacetylenylcarbonyl radical. Another significant fragmentation is the loss of the entire tert-butyl group.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 186 | Molecular Ion [M]⁺ | [C₁₃H₁₄O]⁺ |

| 129 | [M - C₄H₉]⁺ | [C₉H₅O]⁺ |

| 101 | [C₆H₅C≡C]⁺ | [C₈H₅]⁺ |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identificationchemsrc.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. The most prominent features are the strong absorption from the carbonyl (C=O) group and the sharp, weaker absorption from the carbon-carbon triple bond (C≡C).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2200 | C≡C stretch | Alkyne |

| ~1680 | C=O stretch | Ketone (conjugated) |

| ~3100-3000 | C-H stretch | Aromatic (Phenyl) |

| ~2970 | C-H stretch | Aliphatic (tert-Butyl) |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determinationchemsrc.com

For a definitive determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. This offers an unambiguous confirmation of the molecular connectivity and its conformation in the crystalline lattice. While specific crystallographic data for this compound is not widely published, a typical analysis would yield a data table similar to the hypothetical one below.

Interactive Data Table: Hypothetical X-ray Crystallographic Parameters

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per unit cell) | 4 |

Advanced Spectroscopic Techniques for Mechanistic Studies

Beyond simple structural confirmation, advanced spectroscopic techniques are instrumental in studying the reactivity and reaction mechanisms of this compound. For instance, time-resolved spectroscopy, such as transient absorption spectroscopy, can be used to detect and characterize short-lived intermediates in photochemical reactions. By exciting the molecule with a laser pulse, researchers can monitor the formation and decay of excited states, radicals, or other transient species on timescales ranging from femtoseconds to milliseconds. These studies provide critical insights into the dynamics of chemical transformations involving the ketone, such as its behavior in cycloaddition reactions or upon photolysis.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tert-butyl(phenylacetylenyl)ketone. These methods model the behavior of electrons within the molecule, offering predictions of its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reaction pathways and energetics involving derivatives of this compound. For instance, DFT calculations at the M06-2X/Def2-SVP/SMD level of theory have been employed to study the mechanism of reactions like the Kolbe-Schmitt reaction with related di-tert-butylphenol compounds. researchgate.net These studies can map out the Gibbs free energy changes along a reaction coordinate, identifying transition states and intermediates. researchgate.net For example, in the reaction of potassium 2,6-di-tert-butylphenol (B90309) with CO2, a Gibbs free energy barrier of 11.3 kcal/mol was calculated for the electrophilic addition of CO2 to the benzene (B151609) ring. researchgate.net Similarly, for the reaction with potassium 2,4-di-tert-butylphenol, the barrier was found to be 11.2 kcal/mol. researchgate.net Such detailed energetic information is crucial for understanding reaction feasibility and kinetics.

DFT has also been used to investigate the electronic properties of related molecules, which can inform predictions about the reactivity of this compound. Theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide (B31651) using the PM6 method have determined its optimized state and the molecular orbitals involved in its UV/Vis spectrum. bsu.by

Ab Initio Methods for High-Level Characterization

While specific ab initio studies on this compound are not extensively documented in the provided results, these high-level computational methods are crucial for obtaining highly accurate characterizations of molecular properties. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide benchmark data for geometry, vibrational frequencies, and electronic energies. For related systems, these methods have been used to refine the understanding of electronic and steric effects that are also at play in this compound. nih.gov

Molecular Dynamics and Molecular Mechanics Simulations

Molecular dynamics (MD) and molecular mechanics (MM) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time. These methods are particularly useful for understanding conformational changes and intermolecular interactions in different solvent environments. researchgate.net

For example, MD simulations have been used to study the interaction between bulky tert-butyl groups in donor-acceptor systems in different solvents, providing insights into how these groups influence molecular aggregation. researchgate.net In a study on a p-tert-butylcalix bsu.byarene derivative, MD simulations using the Consistent Valence Forcefield (CVFF) were performed to understand its complexation behavior with butylammonium (B8472290) ions. scispace.com These simulations can reveal the preferred binding modes and the energetic contributions to complex formation.

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry plays a significant role in predicting the outcomes and selectivity of reactions involving complex molecules. For a series of phenyl ketone derivatives, computational predictions of drug-likeness and biological activities were performed before their synthesis, demonstrating the power of these methods in reducing the attrition of drug candidates. nih.gov

In the context of catalysis, computational modeling has been used to understand and predict the enantioselectivity of reactions. For a catalyst-controlled atroposelective cyclization, computational modeling revealed that different activation modes of the catalyst lead to different stereoisomers. chemrxiv.org This level of insight is invaluable for designing more selective catalytic systems.

Modeling Steric and Electronic Effects of the tert-Butyl Group

The tert-butyl group is a prominent feature of this compound, and its steric and electronic effects significantly influence the molecule's properties and reactivity. This group is often used to introduce steric bulk and can affect the conformational rigidity of molecules. chemrxiv.org

Computational studies have explored the interplay between steric and electronic effects in various systems. nih.gov The steric hindrance imposed by the tert-butyl group can be modeled to understand its impact on reaction rates and selectivity. For instance, in one study, reducing the size of the tert-butyl substituent to a trifluoromethyl group led to a significant decrease in selectivity. chemrxiv.org Conversely, introducing a second tert-butyl group dramatically reduced both the reaction rate and selectivity, highlighting the delicate balance of these effects. chemrxiv.org DFT calculations can quantify these effects by analyzing frontier molecular orbitals and multipole moments. researchgate.net

Computational Tools for Catalyst Design and Optimization

Computational chemistry is an indispensable tool for the rational design and optimization of catalysts for reactions involving molecules like this compound. DFT studies, for example, can be used to investigate the mechanism of asymmetric ketone hydrogenation catalyzed by manganese complexes, paving the way for the design of more efficient and selective catalysts. rsc.org

By modeling the transition states of catalyzed reactions, researchers can understand the origins of stereoselectivity and identify key interactions between the catalyst and the substrate. chemrxiv.org This knowledge can then be used to propose modifications to the catalyst structure to enhance its performance. For example, computational modeling led to the development of a new and selective catalyst for an atroposelective cyclization by revealing specific activation modes for each stereoisomer. chemrxiv.org

Future Research Directions and Unexplored Avenues

Challenges in Selective Functionalization of Multireactive Centers

The core challenge in the chemistry of tert-Butyl(phenylacetylenyl)ketone lies in controlling the regioselectivity of chemical transformations across its multiple reactive centers. As a conjugated ynone, the molecule possesses several electrophilic sites, primarily the carbonyl carbon and the two carbons of the alkyne moiety. rsc.org This electronic arrangement creates a competitive environment for nucleophilic attack.

A primary hurdle is differentiating between 1,2-addition to the carbonyl group and 1,4-conjugate addition to the carbon-carbon triple bond. The bulky tert-butyl group exerts significant steric hindrance around the carbonyl carbon, which could intuitively be expected to favor the 1,4-addition pathway. However, the precise electronic and steric factors governing this selectivity are complex and provide a rich area for investigation.

Furthermore, the molecule offers several C–H bonds that are potential targets for functionalization, a highly sought-after strategy in modern synthesis. nih.gov These include the C–H bonds of the phenyl ring and the inert C(sp³)–H bonds of the tert-butyl group. Achieving site-selective C–H activation in the presence of the highly reactive ynone functionality is a formidable challenge that requires the development of exceptionally specific catalytic systems. nih.gov The α-position in related ketones is also a common site for functionalization, but the quaternary carbon in this compound makes traditional enolate chemistry at this position impossible, demanding alternative strategies for derivatization. researchgate.netspringernature.comresearchgate.net

Emerging Catalytic Systems and Methodologies

Overcoming the selectivity challenges inherent in the ynone scaffold is the principal driver for the development of new catalytic systems. rsc.org The future of this compound chemistry will heavily rely on catalysts that can precisely control reaction outcomes.

Transition-metal catalysis remains a cornerstone for ynone transformations. thieme-connect.com Gold, palladium, and copper catalysts are particularly adept at activating the alkyne for various transformations. rsc.orgacs.org Future research will likely focus on developing ligand-modified catalysts that can distinguish between the different reactive sites with higher fidelity. For instance, palladium-catalyzed reactions, which are central to C–H functionalization, could be tailored to selectively target the phenyl ring over other positions. nih.gov

Organocatalysis offers a powerful metal-free alternative for controlling reactivity, especially for asymmetric transformations. rsc.org Chiral catalysts, such as those derived from cinchona alkaloids, have been used for enantioselective conjugate additions to ynones. rsc.org For this compound, this could lead to the creation of valuable chiral building blocks. Exploring the use of N-heterocyclic carbenes (NHCs) to generate novel reactivity patterns is another promising avenue.

Cooperative catalysis , which utilizes a combination of a transition metal and an organocatalyst, is an emerging field that could unlock unprecedented transformations. rsc.org Such systems could activate different parts of the molecule simultaneously to orchestrate complex, one-pot reactions with high levels of control.

The table below illustrates how different catalytic approaches can direct the functionalization of a generic ynone substrate, highlighting the potential pathways for future exploration with this compound.

| Catalyst Type | Target Site | Typical Reaction | Potential Outcome for Ynone Substrate |

| Lewis Acids (e.g., TiCl₄) | Carbonyl Carbon | 1,2-Nucleophilic Addition | Formation of a propargyl alcohol derivative |

| Organocatalysts (e.g., Chiral Amines) | β-Alkynyl Carbon | Asymmetric 1,4-Conjugate Addition | Enantioenriched β-substituted enone |

| Gold(I) / Platinum(II) Catalysts | Alkyne Moiety | Cyclization / Rearrangement | Formation of furan (B31954) or other heterocyclic structures |

| Palladium(0) / Copper(I) Catalysts | Alkyne Moiety | Cross-Coupling Reactions (e.g., Sonogashira) | Synthesis of the ynone scaffold itself |

| Rhodium(III) / Palladium(II) Catalysts | C-H Bonds (Aromatic) | Directed C-H Functionalization | Selective arylation or alkylation of the phenyl ring |

Integration of Computational and Experimental Approaches for Deeper Understanding

A purely empirical, trial-and-error approach to developing selective reactions for complex molecules like this compound is inefficient. The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating discovery and gaining deeper mechanistic insight. princeton.eduaminer.cn

Density Functional Theory (DFT) calculations are becoming indispensable for modern reaction development. researchgate.net For this compound, computational studies can:

Map Potential Energy Surfaces: By calculating the energy of intermediates and transition states, researchers can predict the most favorable reaction pathway and rationalize experimentally observed selectivity (e.g., 1,2- vs. 1,4-addition). researchgate.net

Analyze Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the intrinsic nucleophilic and electrophilic characters of different atomic sites, guiding the choice of reagents.

Model Catalyst-Substrate Interactions: DFT can model how a catalyst binds to the ynone, revealing non-covalent interactions that may be crucial for inducing selectivity. This understanding is key to the rational design of more effective catalysts.

Future research will see a synergistic loop where computational predictions guide experimental design, and experimental results, in turn, validate and refine computational models. This integrated approach is essential for unraveling the subtle electronic and steric effects that govern the reactivity of this multireactive molecule.

Q & A

Basic: What are the established synthetic methodologies for tert-Butyl(phenylacetylenyl)ketone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of tert-butyl-containing ketones typically involves multi-step organic reactions. A plausible route includes:

Core Formation : Coupling phenylacetylene with a tert-butyl ketone precursor via Sonogashira or Cadiot-Chodkiewicz reactions, employing palladium/copper catalysts under inert atmospheres .

tert-Butyl Introduction : Alkylation using tert-butyl bromide or tert-butyl chlorides in the presence of strong bases (e.g., NaH or LDA) to install the tert-butyl group .

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and characterized via NMR and HRMS .

Optimization Tips : Vary catalyst loading (e.g., Rh or Pd complexes), solvent polarity (THF vs. DMF), and temperature to enhance yield. Kinetic studies using in-situ IR or GC-MS can identify rate-limiting steps .

Advanced: How can reaction mechanisms involving this compound be investigated mechanistically?

Methodological Answer:

Mechanistic studies require a combination of experimental and computational approaches:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify hydrogen-transfer steps .

- DFT Calculations : Model transition states and intermediate geometries to predict regioselectivity in cycloaddition or nucleophilic addition reactions .

- In-Situ Spectroscopy : Use UV-Vis or NMR to track intermediate formation under controlled conditions (e.g., low-temperature NMR for unstable species) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced: How should researchers address contradictory data regarding the compound’s reactivity or stability?

Methodological Answer:

- Systematic Replication : Repeat experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental variability .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl ketones with different substituents) to identify trends .

- Advanced Spectroscopic Analysis : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities in structural assignments .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (Ar/N2) at –20°C to prevent oxidation or hydrolysis .

- Stability Monitoring : Periodically check purity via HPLC and NMR. Desiccants (e.g., silica gel) should be used in storage containers to mitigate moisture .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Screen against protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina to identify potential binding modes .

- ADMET Prediction : Use QSAR models to estimate pharmacokinetic properties (e.g., LogP, bioavailability) and toxicity risks .

- In-Silico Mutagenesis : Simulate point mutations in target proteins to assess compound selectivity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure. Tert-butyl derivatives may release toxic fumes upon decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can this compound be integrated into drug discovery pipelines?

Methodological Answer:

- Fragment-Based Screening : Use the compound as a core scaffold for fragment linking in medicinal chemistry .

- Click Chemistry : Functionalize the alkyne moiety via Huisgen cycloaddition to generate diverse libraries for SAR studies .

- In-Vivo Testing : After in vitro validation, assess pharmacokinetics in rodent models using LC-MS/MS for bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.